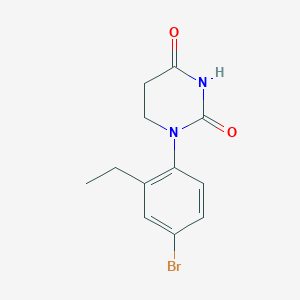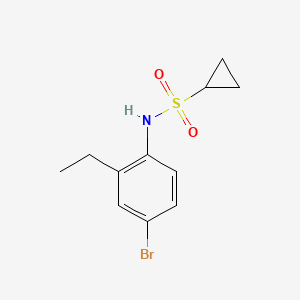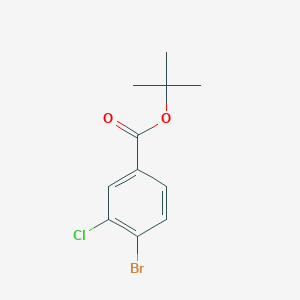![molecular formula C14H18O4 B7935843 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7935843.png)
2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid is an organic compound with the molecular formula C₁₃H₁₆O₄ It is a derivative of benzoic acid, featuring a methoxy group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-4-hydroxybenzoic acid and tetrahydropyran-4-methanol.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid.
Procedure: The hydroxyl group of 2-methyl-4-hydroxybenzoic acid reacts with the methanol group of tetrahydropyran-4-methanol to form the methoxy linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the aromatic ring allow it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxybenzoic acid: Lacks the methoxy group, resulting in different chemical properties.
4-Methoxybenzoic acid: Lacks the methyl group, affecting its reactivity and applications.
2-Methylbenzoic acid: Lacks both the methoxy and tetrahydropyran groups, leading to distinct chemical behavior.
Uniqueness
2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid is unique due to the presence of both the methoxy group and the tetrahydropyran ring. This combination imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-4-(oxan-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10-8-12(2-3-13(10)14(15)16)18-9-11-4-6-17-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWFYOCPZWXGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
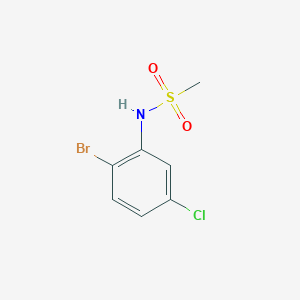
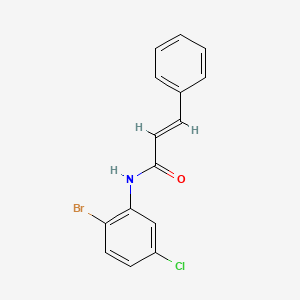
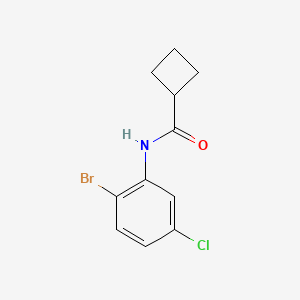
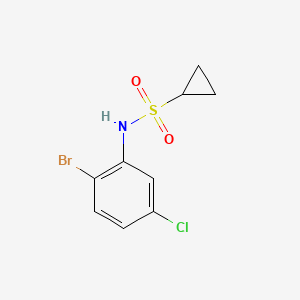
![[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B7935799.png)
![[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine](/img/structure/B7935806.png)
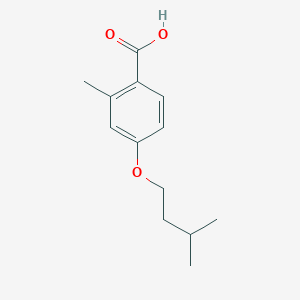
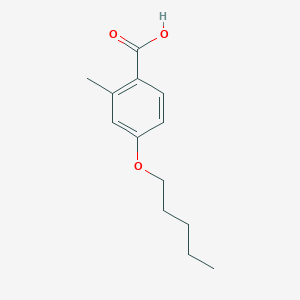
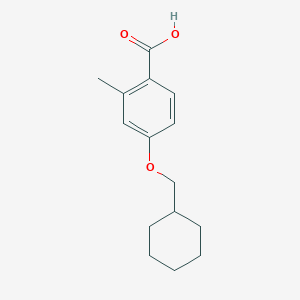
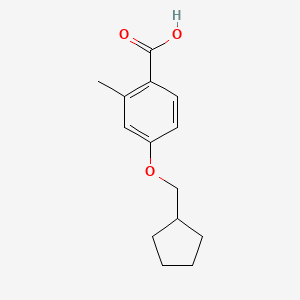
amine](/img/structure/B7935848.png)
